Cas no 60186-19-8 (2-fluoro-5-nitropyridin-4-amine)

2-Fluoro-5-nitropyridin-4-amine is a fluorinated nitropyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure, featuring both a fluorine substituent and a nitro group, enhances reactivity and selectivity in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing heterocyclic compounds. The electron-withdrawing nitro group facilitates further functionalization, while the fluorine atom improves metabolic stability in bioactive molecules. This compound is particularly useful in the development of kinase inhibitors and other therapeutic agents. High purity and consistent quality ensure reliable performance in synthetic applications. Proper handling is advised due to its potential sensitivity to light and moisture.
2-fluoro-5-nitropyridin-4-amine structure
60186-19-8 structure
Product Name:2-fluoro-5-nitropyridin-4-amine
CAS No:60186-19-8
MF:C5H4FN3O2
MW:157.102563858032
MDL:MFCD15143336
CID:1114732
PubChem ID:12275772
Update Time:2025-05-26

2-fluoro-5-nitropyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-5-nitro-4-Pyridinamine
    • 2-fluoro-5-nitropyridin-4-amine
    • SCHEMBL15826214
    • SB55124
    • DB-083111
    • EN300-2115030
    • 60186-19-8
    • DTXSID80483650
    • 4-Amino-2-fluoro-5-nitropyridine
    • MDL: MFCD15143336
    • Inchi: 1S/C5H4FN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8)
    • InChI Key: FGPVZEUFTSCVGQ-UHFFFAOYSA-N
    • SMILES: FC1=CC(=C(C=N1)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 157.02875454g/mol
  • Monoisotopic Mass: 157.02875454g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 84.7Ų

Experimental Properties

  • Density: 1.555±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 201 ºC (ethanol )
  • Solubility: Slightly soluble (2.8 g/l) (25 º C),

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Additional information on 2-fluoro-5-nitropyridin-4-amine

Research Brief on 2-Fluoro-5-nitropyridin-4-amine (CAS: 60186-19-8): Recent Advances and Applications

2-Fluoro-5-nitropyridin-4-amine (CAS: 60186-19-8) is a fluorinated nitropyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and material science. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

In a recent study published in the *Journal of Medicinal Chemistry*, researchers explored the use of 2-fluoro-5-nitropyridin-4-amine as a precursor for the synthesis of novel tyrosine kinase inhibitors. The study demonstrated that the fluorine and nitro functional groups on the pyridine ring play a critical role in enhancing the binding affinity of the resulting inhibitors to their target kinases. The compound's unique electronic properties were found to improve the pharmacokinetic profiles of the derived molecules, making them promising candidates for further preclinical evaluation.

Another significant development was reported in the *European Journal of Organic Chemistry*, where a team of scientists developed a scalable and efficient synthetic route for 2-fluoro-5-nitropyridin-4-amine. The new methodology employed a palladium-catalyzed cross-coupling reaction, which significantly reduced the number of steps and improved the overall yield compared to traditional methods. This advancement is expected to facilitate the large-scale production of the compound, thereby supporting its broader application in pharmaceutical research.

Beyond its role in drug discovery, 2-fluoro-5-nitropyridin-4-amine has also been investigated for its potential in material science. A study in *ACS Applied Materials & Interfaces* revealed that the compound could be used as a building block for the design of fluorescent probes. These probes exhibited high sensitivity and selectivity for detecting metal ions in biological systems, opening new avenues for diagnostic applications.

In conclusion, 2-fluoro-5-nitropyridin-4-amine (CAS: 60186-19-8) continues to be a compound of great interest in both chemical biology and medicinal chemistry. Its unique structural features and versatile applications make it a valuable tool for researchers. Future studies are expected to further explore its potential in targeted drug delivery systems and as a component in advanced materials. The ongoing research underscores the importance of this compound in addressing current challenges in healthcare and technology.

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